molecular formula C11H13NO3 B1276852 3,5-Dimethoxyphenethyl isocyanate CAS No. 480439-01-8

3,5-Dimethoxyphenethyl isocyanate

Cat. No.: B1276852
CAS No.: 480439-01-8
M. Wt: 207.23 g/mol
InChI Key: UMPWFSIFZCTJRE-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenethyl isocyanate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Reactivity

3,5-Dimethoxyphenethyl isocyanate, as a nitrogen-substituted isocyanate, has significant implications in synthesis. Vincent-Rocan and Beauchemin (2016) emphasize the synthetic potential of N-isocyanates, including this compound, noting their amphoteric character and propensity for dimerization, which have historically limited their development. However, advancements in controlling their reactivity through masked precursors have led to more complex reactions and synthesis of heterocycles common in pharmaceuticals and agrochemicals (Vincent-Rocan & Beauchemin, 2016).

Catalytic Applications

In the field of catalysis, Occhipinti et al. (2014) describe the use of isocyanate ligands, like this compound, in developing robust and selective olefin metathesis catalysts. Their study demonstrates how substituting chloride in certain ruthenium-based catalysts with an isocyanate ligand can enhance stability and selectivity, which is crucial for industrial applications (Occhipinti et al., 2014).

Hydrolysis Mechanisms

Raspoet et al. (1998) provide insights into the hydrolysis of isocyanates, including this compound. Their research combines experimental and theoretical approaches to show that water clusters play a crucial role in the hydrolysis process. This understanding is vital for applications in chemical synthesis and industrial processes where isocyanates are used (Raspoet et al., 1998).

Polymerization and Material Science

In material science, the application of this compound is evident in polymerization processes. Okamoto and colleagues (1994) conducted a study on the asymmetric anionic polymerization of aromatic isocyanates, which includes derivatives like this compound. Their research demonstrates the potential of these isocyanates in producing optically active polymers, which have various industrial and commercial applications (Okamoto, Matsuda, Nakano, & Yashima, 1994).

Safety and Hazards

3,5-Dimethoxyphenethyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is also known to cause skin irritation and serious eye damage. It may cause respiratory irritation .

Properties

IUPAC Name

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-10-5-9(3-4-12-8-13)6-11(7-10)15-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPWFSIFZCTJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCN=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404728
Record name 3,5-Dimethoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-01-8
Record name 1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480439-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethoxyphenethyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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